N-(2-ethyl-6-methylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide
Description
N-(2-ethyl-6-methylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a structurally complex molecule featuring a fused thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core, a thiophen-2-ylmethyl substituent, and an acetamide side chain. The thiophene and triazolopyrimidine moieties are critical for interactions with biological targets, while the acetamide group enhances solubility and pharmacokinetic profiles. Synthesis of such compounds typically involves multi-step reactions, including cyclization, thioacetylation, and substitution, as seen in analogous frameworks .
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[[7-oxo-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S3/c1-3-15-7-4-6-14(2)19(15)24-18(29)13-33-23-26-25-22-27(12-16-8-5-10-31-16)21(30)20-17(28(22)23)9-11-32-20/h4-11H,3,12-13H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAJKBMYIDBVNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CS5)SC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethyl-6-methylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, structure, and biological effects based on available research findings.
Chemical Structure
The compound's structure can be broken down into several key components:
- Aromatic ring : The 2-ethyl-6-methylphenyl group contributes to the lipophilicity and biological activity.
- Thieno-triazolo-pyrimidine moiety : This part is crucial for its interaction with biological targets.
Synthesis
The synthesis involves multiple steps:
- Formation of intermediates : Initial reactions include the use of o-hydroxyacetophenone and thiophene derivatives.
- Final product isolation : The final compound is typically isolated through crystallization from methanol after purification via column chromatography.
Research indicates that compounds similar to this compound may act as selective inhibitors of myeloperoxidase (MPO), a heme peroxidase implicated in various inflammatory diseases. Inhibition of MPO can lead to reduced oxidative stress and inflammation in conditions such as cardiovascular diseases and autoimmune disorders .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits:
- High selectivity for MPO over other peroxidases like thyroid peroxidase.
- Time-dependent inhibition , suggesting a covalent modification mechanism which enhances its therapeutic potential in inflammatory conditions.
In Vivo Studies
Preclinical evaluations have shown promising results:
- Robust inhibition of MPO activity in animal models treated with lipopolysaccharide (LPS), indicating potential for therapeutic applications in sepsis and other inflammatory states .
Case Studies
Several studies have highlighted the therapeutic implications:
- Cardiovascular Disease : In a study involving cynomolgus monkeys, oral administration of similar compounds led to significant reductions in plasma MPO activity, correlating with decreased markers of inflammation .
- Autoimmune Disorders : The compound's ability to inhibit MPO suggests potential applications in treating autoimmune diseases characterized by elevated MPO levels.
Comparative Data
| Compound Name | Biological Activity | Selectivity | Mechanism |
|---|---|---|---|
| N-(2-Ethyl-6-methylphenyl)-... | MPO Inhibition | High | Covalent modification |
| PF-06282999 | MPO Inhibition | High | Irreversible mechanism |
| Other Thiouracils | Various | Moderate | Competitive inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Triazolo-Pyrimidine/Thiophene Cores
Several compounds share structural similarities with the target molecule, differing primarily in substituents and fused ring systems:
N-(2-Isopropylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide (476485-64-0) Core: Benzo[4,5]thieno[2,3-d]pyrimidine with a hexahydro ring system. Substituents: 4-Methoxyphenyl and isopropylphenyl groups. Relevance: Demonstrates how saturated rings influence conformational stability .
2-((3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-mesitylacetamide (577960-87-3) Core: Similar benzo[4,5]thieno[2,3-d]pyrimidine but with a mesityl (2,4,6-trimethylphenyl) acetamide group. Key Difference: Bulky mesityl substituent may enhance lipophilicity but reduce solubility. Application: Used in studies exploring steric effects on bioactivity .
N-[(2-chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide (892469-51-1) Core: Triazolo[4,5-d]pyrimidine fused to a pyrimidinone ring. Substituents: Benzyl and chlorophenyl groups.
Substituent Variations and Bioactivity
- Thiophene vs. Phenyl Substituents :
The target compound’s thiophen-2-ylmethyl group () provides π-π stacking capabilities distinct from phenyl or chlorophenyl groups in analogues like 892469-51-1 . Thiophene-containing derivatives often exhibit enhanced antimicrobial activity due to sulfur’s electronegativity . - Acetamide Side Chains :
Substituents on the acetamide nitrogen (e.g., 2-ethyl-6-methylphenyl in the target vs. mesityl in 577960-87-3) influence steric hindrance and metabolic stability. Bulky groups may prolong half-life but limit membrane permeability .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
